![molecular formula C8H12 B14761755 Bicyclo[5.1.0]oct-2-ene CAS No. 931-75-9](/img/structure/B14761755.png)
Bicyclo[5.1.0]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[5.1.0]oct-2-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon featuring a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]oct-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with ethylene under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.1.0]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bond, converting this compound to bicyclo[5.1.0]octane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation typically uses halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Bicyclo[5.1.0]octane.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.1.0]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Wirkmechanismus
The mechanism of action of bicyclo[5.1.0]oct-2-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring system makes the double bond more reactive towards oxidizing agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.1]oct-2-ene: Features a different arrangement of carbon atoms in the bicyclic system.
cis-Bicyclo[3.3.0]oct-2-ene: Contains a similar bicyclic structure but with different ring fusion and stereochemistry.
Uniqueness
Bicyclo[5.1.0]oct-2-ene is unique due to its specific ring strain and reactivity, which distinguishes it from other bicyclic compounds. Its structure allows for unique chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
931-75-9 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
bicyclo[5.1.0]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h2,4,7-8H,1,3,5-6H2 |
InChI-Schlüssel |
PPFNYTNPPCUXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


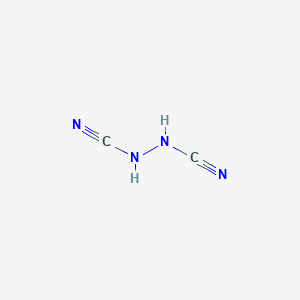
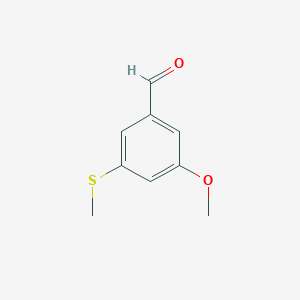
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
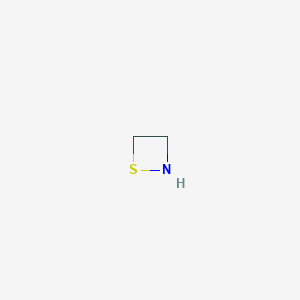
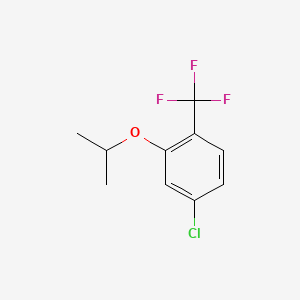
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
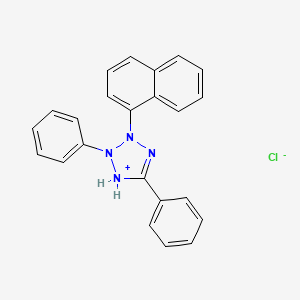
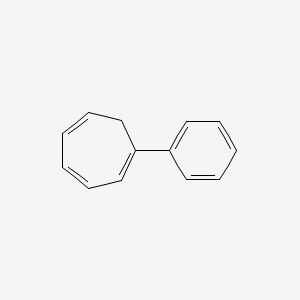
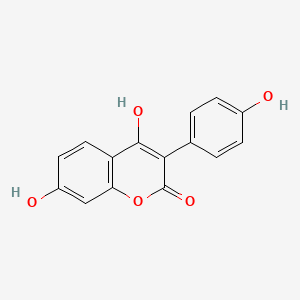
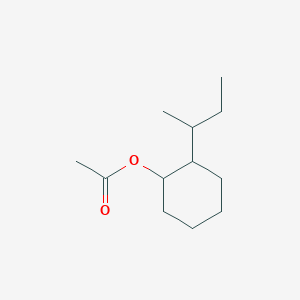
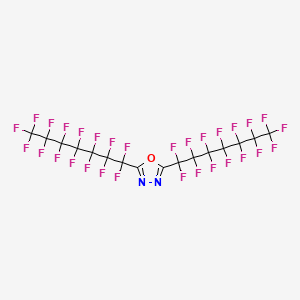
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)

